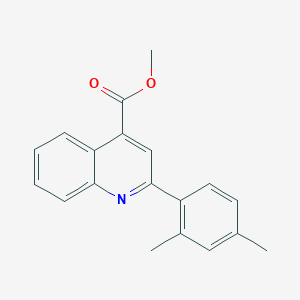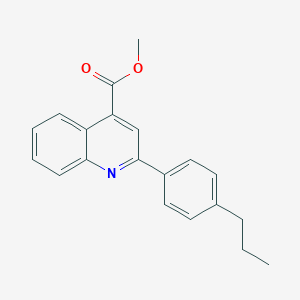![molecular formula C31H26F2N2O5S B453102 ETHYL 2-((Z)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B453102.png)
ETHYL 2-((Z)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-((Z)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as difluorophenoxy, methoxy, and phenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of ETHYL 2-((Z)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolopyrimidine derivative with an appropriate aldehyde in the presence of a base such as sodium acetate. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Addition: The compound can participate in addition reactions, particularly at the double bond present in its structure.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
ETHYL 2-((Z)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to ETHYL 2-((Z)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE include other thiazolopyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of the compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Some similar compounds include:
- Thiazolo[3,2-a]quinazoline derivatives
- Thiazolo[2,3-b]quinazoline derivatives
Properties
Molecular Formula |
C31H26F2N2O5S |
|---|---|
Molecular Weight |
576.6g/mol |
IUPAC Name |
ethyl (2Z)-2-[[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H26F2N2O5S/c1-4-39-30(37)27-18(2)34-31-35(28(27)20-8-6-5-7-9-20)29(36)26(41-31)15-19-10-12-24(38-3)21(14-19)17-40-25-13-11-22(32)16-23(25)33/h5-16,28H,4,17H2,1-3H3/b26-15- |
InChI Key |
GBIHDHYZDOILON-YSMPRRRNSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5)F)F)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5)F)F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5)F)F)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453019.png)
![ethyl 5-(anilinocarbonyl)-2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B453020.png)
![Methyl 2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B453023.png)
![ethyl 4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453026.png)
![Methyl 2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B453027.png)
![2-Amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B453029.png)
![2-amino-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B453032.png)
![METHYL 2-(1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE](/img/structure/B453033.png)
![2-{[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B453036.png)
![6-Bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B453037.png)


![2-amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B453041.png)
![6-Bromo-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B453042.png)
